Apigenin 7-glucuronide is a natural product found in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.
Apigenin 7-glucuronide
CAS No.: 29741-09-1
Cat. No.: VC21322588
Molecular Formula: C21H18O11
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29741-09-1 |
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Molecular Formula | C21H18O11 |
Molecular Weight | 446.4 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 |
Standard InChI Key | JBFOLLJCGUCDQP-ZFORQUDYSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
Chemical Structure and Properties
Apigenin 7-glucuronide (C₂₁H₁₈O₁₁) has a molecular weight of 446.364 g/mol and a monoisotopic mass of 446.0849114 . The compound's systematic IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-{[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}oxane-2-carboxylic acid . Its structure consists of the flavone apigenin attached to a glucuronic acid moiety at the 7-position via a glycosidic bond.
Table 1: Physicochemical Properties of Apigenin 7-glucuronide
Property | Value |
---|---|
Molecular Formula | C₂₁H₁₈O₁₁ |
Molecular Weight | 446.364 g/mol |
Monoisotopic Mass | 446.0849114 |
InChI Key | JBFOLLJCGUCDQP-ZFORQUDYSA-N |
Hydrogen Acceptors | 11 |
Hydrogen Donors | 6 |
Rotatable Bond Count | 4 |
Polar Surface Area | 183.21 Ų |
Calculated Solubility | 1.35 g/L |
LogP (ALOGPS) | 1.03 |
LogS (ALOGPS) | -2.52 |
Physiological Charge | -2 |
The chemical structure of A7G contributes to its distinct pharmacokinetic and pharmacodynamic properties. The compound features multiple hydroxyl groups and a carboxylic acid moiety, which influence its solubility, bioavailability, and receptor interactions . The glucuronide moiety significantly alters the pharmacokinetic profile compared to the parent compound apigenin, leading to enhanced stability in physiological conditions, particularly in the gastrointestinal environment .
Natural Sources and Occurrence
Apigenin 7-glucuronide has been identified and isolated from various plant species, with particularly notable concentrations in certain medicinal plants. Several research studies have documented the natural occurrence of A7G across different botanical families.
The compound has been isolated from Urera aurantiaca, an Argentinean medicinal and edible species traditionally used to treat symptoms of inflammation . The study by researchers isolating A7G from U. aurantiaca marked the first documentation of this compound in this particular plant species, validating its traditional medicinal uses .
A7G has also been identified in the herbs of Phlomis tuberosa and extracted from agricultural residue of Juglans sigillata fruit husks , demonstrating its presence across diverse plant families. This widespread distribution in the plant kingdom suggests evolutionary conservation of this bioactive metabolite.
Table 2: Natural Sources of Apigenin 7-glucuronide
Plant Species | Family | Plant Part | Reference |
---|---|---|---|
Urera aurantiaca | Urticaceae | Aerial parts | |
Juglans sigillata | Juglandaceae | Fruit husks | |
Phlomis tuberosa | Lamiaceae | Herbs |
The identification of A7G in agricultural residues such as fruit husks suggests potential economic and environmental benefits through the valorization of agricultural waste products for bioactive compound extraction .
Pharmacokinetics and Bioavailability
The pharmacokinetics of apigenin 7-glucuronide represents one of its most significant advantages over the parent compound apigenin. Recent research has revealed important insights into the stability, absorption, metabolism, and bioavailability of A7G compared to apigenin.
A comprehensive pharmacokinetic study demonstrated that A7G exhibits remarkable stability in simulated intestinal fluid for up to 24 hours, whereas apigenin showed poor stability under the same conditions . This enhanced stability contributes significantly to the compound's bioavailability and potential therapeutic efficacy. The improved stability in the gastrointestinal environment may be attributed to the glucuronic acid moiety, which protects the flavone structure from degradation under intestinal conditions.
The systemic exposure of apigenin after oral administration of A7G was markedly higher than that after oral administration of apigenin itself, with 2.62-fold higher maximum plasma concentration (Cmax) and 14.3-fold higher area under the curve (AUC) . These findings suggest that A7G may function as a natural prodrug, enhancing the bioavailability of apigenin.
Regarding metabolism, both apigenin and A7G undergo significant metabolism in hepatic and intestinal S9 fractions . Using well-established pharmacokinetic models, researchers classified both compounds as having low hepatic extraction (EH) ratios of 0.0167–0.0389, but moderate-to-high intestinal extraction (EG) ratios of 0.626–0.979 in rats . This indicates that the intestine contributes more significantly than the liver to the pre-systemic elimination of both compounds.
The oral bioavailability (F) of apigenin was determined to be extremely low at 0.708%, with apigenin primarily metabolized to A7G after administration . The poor bioavailability of apigenin can be attributed to its instability in the gastrointestinal environment and extensive intestinal first-pass metabolism, which can be circumvented through direct administration of A7G .
Pharmacological Activities
Anti-inflammatory Properties
Apigenin 7-glucuronide demonstrates potent anti-inflammatory activities through multiple mechanisms. Studies have shown that A7G can effectively inhibit the production of key inflammatory mediators in activated immune cells.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, A7G significantly reduced the release of nitric oxide (NO), with inhibition starting at 1 μg/mL (30.7% reduction) and reaching maximum effect of 97.1% inhibition at 10 μg/mL . Similarly, A7G inhibited LPS-augmented tumor necrosis factor alpha (TNF-α) production by 26.2% at 5 μg/mL and 83.8% at 10 μg/mL . These effects were observed at non-cytotoxic concentrations, indicating a true anti-inflammatory effect rather than a reduction due to cell death.
Another study confirmed these findings, reporting that A7G suppressed the release of NO, prostaglandin E2 (PGE2), and TNF-α in LPS-stimulated macrophages in a dose-dependent manner . Further investigation revealed that A7G reduced the mRNA expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α, suggesting regulation at the transcriptional level .
The anti-inflammatory effects of A7G extend beyond in vitro models. In an in vivo study, A7G protected mice from LPS-induced endotoxin shock by inhibiting proinflammatory cytokine production, demonstrating its potential therapeutic application in inflammatory conditions .
Table 4: Anti-inflammatory Effects of Apigenin 7-glucuronide
Inhibition of Matrix Metalloproteinases
A notable pharmacological activity of A7G is its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in various pathological conditions including cancer, arthritis, and cardiovascular diseases.
Research has demonstrated that A7G can inhibit multiple MMP activities with varying potencies, as indicated by the following IC50 values: 12.87 μM for MMP-3, 22.39 μM for MMP-8, 17.52 μM for MMP-9, and 0.27 μM for MMP-13 . The notably low IC50 for MMP-13 suggests particularly potent inhibition of this enzyme, which is involved in cartilage degradation and osteoarthritis.
Table 5: Inhibitory Effects of A7G on Matrix Metalloproteinases
The inhibition of MMPs by A7G suggests potential applications in conditions characterized by excessive MMP activity, such as inflammatory diseases, cancer metastasis, and tissue degradation disorders.
Other Biological Activities
Beyond its anti-inflammatory and MMP inhibitory properties, A7G has been reported to possess several other significant biological activities. These include:
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Anti-oxidant activity: A7G demonstrates free radical scavenging capacity, potentially protecting cells from oxidative damage .
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Anti-complement activity: The compound has been shown to modulate the complement system, an important component of innate immunity involved in inflammation and host defense .
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Aldose reductase inhibitory activity: A7G can inhibit aldose reductase, an enzyme implicated in diabetic complications, suggesting potential applications in managing diabetes-related conditions .
These diverse biological activities highlight the multifaceted therapeutic potential of A7G across various pathological conditions and biochemical pathways.
Molecular Mechanisms of Action
The molecular mechanisms underlying the pharmacological effects of apigenin 7-glucuronide have been investigated in several studies, revealing multiple targets and signaling pathways.
Research has demonstrated that A7G exerts its anti-inflammatory effects by modulating several key signaling pathways. A7G treatment decreased the translocation of c-Jun into the nucleus and reduced activator protein-1 (AP-1)-mediated luciferase activity . These effects were achieved through the inhibition of both p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) phosphorylation .
The MAPK signaling pathway plays a crucial role in inflammatory responses, and its inhibition by A7G provides a mechanistic explanation for the observed anti-inflammatory effects. By preventing the phosphorylation and subsequent activation of these kinases, A7G effectively blocks downstream signaling events that would otherwise lead to the production of inflammatory mediators.
The inhibitory effects of A7G on matrix metalloproteinases (MMPs) likely involve direct binding to these enzymes, altering their conformation and catalytic activity . The varying IC50 values for different MMPs suggest specific structural interactions that could be exploited for targeted therapeutic development.
Additionally, A7G appears to regulate gene expression at the transcriptional level, as evidenced by its suppression of mRNA expression for inflammatory mediators such as iNOS, COX-2, and TNF-α . This regulation of gene expression represents another level of control through which A7G modulates inflammatory responses.
Table 6: Molecular Targets and Signaling Pathways Affected by A7G
These molecular mechanisms provide a scientific basis for understanding the diverse pharmacological activities of A7G and highlight potential targets for therapeutic intervention.
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